1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 3-bromophenyl group at the 1-position. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting kinases, proteases, and other biological targets. The bromine atom at the meta position of the phenyl ring enhances steric and electronic interactions, influencing binding affinity and selectivity .
Properties
IUPAC Name |
1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAKGGKOJTCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896135-73-2 | |
| Record name | 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction often involves hydrogen bonding and hydrophobic interactions within the enzyme’s binding pocket.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidin-4-amine Core
Positional Isomerism: Bromophenyl Derivatives
- 1-(4-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 99867-27-3): Molecular formula: C₁₁H₈N₅Br (MW: 290.12).
- 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine :
Alkyl and Aryl Modifications
- 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NA-PP1):
- 3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Molecular weight: 386.43. The piperidine moiety improves solubility and pharmacokinetics, critical for oral bioavailability .
Kinase Inhibition
- OSI-027 (R39): IC₅₀: 22 nM (mTORC1), 65 nM (mTORC2). The phenoxyphenyl group confers >100-fold selectivity over PI3K isoforms, making it a clinical candidate for solid tumors .
- OXA-01 (R40) :
Antitumor Activity
- Compound VIIa (1-(4-chlorophenyl)-3-methyl derivative):
- 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine :
Molecular Properties
Key Research Findings
- Meta vs. Para Halogenation : The 3-bromophenyl derivative shows superior kinase inhibition (e.g., mTOR) compared to para-substituted analogs due to optimal spatial positioning .
- Bulkier Groups Enhance Selectivity : tert-Butyl and naphthyl substituents in NA-PP1 improve selectivity for parasitic kinases over human orthologs .
- Hybrid Structures: Fusion with thienopyrimidine () or isoxazole () moieties broadens therapeutic applications, including antiviral and anticancer activity.
Biological Activity
1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including its role in cancer therapy, enzyme inhibition, and potential applications in various fields.
- Molecular Formula : CHBrN
- Molecular Weight : 290.12 g/mol
- CAS Number : 896135-73-2
Biological Activity Overview
This compound exhibits significant biological activities that make it a candidate for further research. The following sections detail specific areas of interest.
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class have potent anticancer properties. For example, structural analogs have been shown to inhibit key kinases involved in cancer progression, such as FLT3 and VEGFR2. A study demonstrated that a related compound exhibited complete tumor regression in an MV4-11 xenograft mouse model when administered at a dose of 10 mg/kg daily for 18 days without notable toxicity .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | Model | Dose | Outcome |
|---|---|---|---|---|
| Compound 33 | FLT3, VEGFR2 | MV4-11 xenograft | 10 mg/kg | Complete tumor regression |
| 1-(3-Bromophenyl) derivative | Various | In vitro (cell lines) | Variable | High potency against AML |
2. Enzyme Inhibition
The compound has been utilized in studies focused on enzyme inhibition, which is crucial for understanding metabolic pathways and therapeutic targets. Its structural properties allow it to interact with various enzymes, providing insights into potential treatments for diseases linked to enzyme dysfunction.
3. Pharmacological Applications
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to serve as a multikinase inhibitor. This characteristic is particularly valuable in the development of drugs targeting multiple pathways involved in cancer and other diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The findings revealed that certain modifications to the structure significantly enhanced their potency against cancer cell lines such as Hela and MCF7, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimized synthetic routes for 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React pyrazolo[3,4-d]pyrimidin-4-amine precursors with 3-bromophenyl derivatives in dry acetonitrile or dichloromethane under reflux. Use triethylamine (TEA) as a base to facilitate deprotonation .
- Step 2 : Purify intermediates via recrystallization (e.g., from acetonitrile) and confirm purity using HPLC (>95% purity criteria) .
- Characterization : Employ -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR spectroscopy (N-H stretches at ~3300 cm) for structural validation .
Q. Which biological targets are associated with pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how are they identified?
- Methodological Answer : These compounds primarily target kinases (e.g., mTOR, RET) and mitochondrial chaperones (e.g., TRAP1).
- Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) to measure IC values. For mTOR, IC values of 22 nM (mTORC1) and 65 nM (mTORC2) have been reported for analogs .
- TRAP1 Inhibition : Evaluate mitochondrial permeability via fluorescence-based assays and validate target engagement using Western blotting (e.g., phosphorylation status of 4E-BP1) .
Advanced Research Questions
Q. How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted kinase degradation?
- Methodological Answer :
- Linker Design : Attach the compound to E3 ligase ligands (e.g., pomalidomide) via PEG-based linkers. For example, couple the amine group to a bromoethoxyacetate linker in DMF with TEA catalysis .
- Validation : Assess degradation efficiency via immunoblotting (e.g., BTK or RET levels) and cellular viability assays (e.g., CCK-8 in lymphoma models) .
Q. What structural modifications enhance selectivity between mTOR and PI3K isoforms?
- Methodological Answer :
- SAR Strategy : Modify the C-shaped scaffold (Figure 6 in ):
- Hinge Region : Retain the pyrazolo[3,4-d]pyrimidin-4-amine core for mTOR binding.
- Hydrophobic Pocket : Introduce bulky groups (e.g., cyclopentyl) to reduce PI3K affinity.
- Assays : Compare inhibitory activity using kinase panels (e.g., SelectScreen®) and molecular docking (e.g., AutoDock Vina) to predict binding poses .
Q. How do researchers address contradictions in kinase inhibition data across cell lines?
- Methodological Answer :
- Context-Specific Profiling : Perform phosphoproteomics (e.g., LC-MS/MS) to map signaling pathways in resistant vs. sensitive cell lines.
- Resistance Models : Generate rapamycin-resistant xenografts and test compound efficacy via tumor volume measurements and immunohistochemistry (e.g., p-AKT suppression) .
Q. What methodologies assess metabolic stability and plasma pharmacokinetics of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
